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Compound of Interest

Compound Name: PF-573228

Cat. No.: B1684526 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of PF-573228, a potent

inhibitor of Focal Adhesion Kinase (FAK). Understanding these off-target activities is critical for

accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-573228?

A1: The primary target of PF-573228 is Focal Adhesion Kinase (FAK), a non-receptor tyrosine

kinase. It is an ATP-competitive inhibitor with a high potency, exhibiting an IC50 of 4 nM in cell-

free assays.[1][2][3][4][5] In cellular assays, it inhibits the autophosphorylation of FAK at

tyrosine 397 (Y397) with an IC50 ranging from 30 to 500 nM, depending on the cell line.[1][4]

Q2: Does PF-573228 have known off-target effects?

A2: Yes, PF-573228 is known to have off-target effects, particularly at higher concentrations.

While it is highly selective for FAK, it can inhibit other kinases. Notably, it displays a 50- to 250-

fold selectivity for FAK over proline-rich tyrosine kinase 2 (Pyk2), cyclin-dependent kinase 1/7

(CDK1/7), and glycogen synthase kinase-3β (GSK-3β).[1][2][3]

Q3: At what concentrations are off-target effects likely to be observed?
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A3: Off-target effects of PF-573228 are more likely to be observed at concentrations of 1 µM

and higher.[1] Studies have shown that at these concentrations, the inhibitor can induce cellular

effects that are independent of FAK inhibition. For instance, in FAK-deficient cells, PF-573228
can still impact cellular processes, indicating the involvement of other targets.

Q4: What are some observed FAK-independent effects of PF-573228?

A4: In some cell lines, high concentrations of PF-573228 (e.g., 10 µM) have been shown to

inhibit cell growth in a FAK-independent manner. Furthermore, in platelets lacking FAK, PF-
573228 was still able to inhibit platelet aggregation, strongly suggesting that this effect is

mediated by off-target interactions.

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is recommended to use the lowest effective concentration

of PF-573228 that inhibits FAK signaling in your specific cell system. A thorough dose-response

experiment is crucial to determine the optimal concentration that inhibits FAK phosphorylation

(pFAK Y397) without causing significant off-target effects. Whenever possible, consider using a

secondary, structurally distinct FAK inhibitor or a genetic approach (e.g., siRNA or CRISPR) to

validate that the observed phenotype is indeed due to FAK inhibition.
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Observed Problem
Potential Cause (Off-Target

Related)

Recommended

Troubleshooting Steps

Unexpected Cell Toxicity or

Reduced Viability at Low

Concentrations

The cell line may be

particularly sensitive to the

inhibition of an off-target

kinase that is critical for its

survival.

Perform a dose-response

curve and correlate the IC50

for FAK inhibition (pFAK levels)

with the IC50 for cytotoxicity. If

they differ significantly, an off-

target effect is likely. Consider

using a different FAK inhibitor

with a distinct off-target profile.

Phenotype Does Not Correlate

with FAK Inhibition Levels

The observed phenotype may

be a result of inhibiting one or

more off-target kinases. For

example, effects on the cell

cycle could be influenced by

off-target inhibition of CDKs.

Validate your findings using a

genetic approach to

specifically deplete FAK (e.g.,

siRNA, shRNA, or

CRISPR/Cas9). Compare the

phenotype with that observed

using PF-573228.

Contradictory Results

Compared to Published Data

Differences in experimental

conditions such as cell density,

serum concentration, or

passage number can alter the

cellular response and the

impact of off-target effects.

Carefully document and

standardize all experimental

parameters. Titrate PF-573228

under your specific conditions

to establish the optimal

concentration.

Inhibition of Downstream

Pathways Unrelated to FAK

PF-573228 may be inhibiting

other kinases that are part of

parallel or intersecting

signaling pathways.

Use phosphoproteomics or

targeted western blotting for

key nodes of other signaling

pathways (e.g., MAPK, AKT) to

assess the broader impact of

PF-573228 on the kinome of

your cells.

Quantitative Data on PF-573228 Selectivity
The following table summarizes the known inhibitory concentrations (IC50) of PF-573228
against its primary target, FAK, and some of its known off-target kinases. It is important to note
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that a comprehensive public kinome scan is not readily available, and the IC50 values for off-

targets are often presented as a range of selectivity relative to FAK.

Kinase IC50 (nM)
Fold Selectivity vs.
FAK

Reference

FAK 4 1 [1][2][3][4][5]

Pyk2 200 - 1000 50 - 250 [1][2][3]

CDK1/7 200 - 1000 50 - 250 [1]

GSK-3β 200 - 1000 50 - 250 [1]

Note: The IC50 values for off-target kinases are estimated based on the reported 50- to 250-

fold selectivity.

Experimental Protocols
In Vitro Kinase Assay for PF-573228 Potency and
Selectivity
This protocol outlines a general method for determining the IC50 of PF-573228 against FAK

and other kinases in a cell-free system.

Materials:

Recombinant human FAK (or other kinase of interest)

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

PF-573228 stock solution (in DMSO)

96-well plates
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of PF-573228 in kinase buffer containing a final DMSO concentration

of 1% or less.

In a 96-well plate, add the kinase, substrate, and PF-573228 dilutions.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near

the Km for the specific kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the logarithm of the PF-573228 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for FAK Autophosphorylation (pFAK
Y397)
This protocol describes how to assess the cellular potency of PF-573228 by measuring the

inhibition of FAK autophosphorylation.

Materials:

Cells of interest cultured in appropriate media

PF-573228 stock solution (in DMSO)

Serum-free media

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit

Primary antibodies: anti-pFAK (Y397) and anti-total FAK

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment and reagents

Procedure:

Plate cells and allow them to adhere overnight.

Starve the cells in serum-free media for 12-24 hours.

Treat the cells with a range of PF-573228 concentrations for 1-2 hours. Include a DMSO

vehicle control.

Lyse the cells and determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against pFAK (Y397) and total FAK.

Incubate with an HRP-conjugated secondary antibody and detect the signal using a

chemiluminescent substrate.

Quantify the band intensities and normalize the pFAK signal to the total FAK signal.

Plot the percentage of pFAK inhibition against the PF-573228 concentration to determine the

cellular IC50.
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Caption: Simplified FAK signaling pathway and the inhibitory action of PF-573228.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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